molecular formula C9H12N2OS B2385209 1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea CAS No. 1210891-86-3

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea

Cat. No.: B2385209
CAS No.: 1210891-86-3
M. Wt: 196.27
InChI Key: MADICYNCMSWWAV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea is a urea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a thiophene-3-ylmethyl substituent on the other. Urea derivatives are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

1-cyclopropyl-3-(thiophen-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-9(11-8-1-2-8)10-5-7-3-4-13-6-7/h3-4,6,8H,1-2,5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADICYNCMSWWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea typically involves the reaction of cyclopropyl isocyanate with thiophen-3-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropyl isocyanate+Thiophen-3-ylmethylamine1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea\text{Cyclopropyl isocyanate} + \text{Thiophen-3-ylmethylamine} \rightarrow \text{1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea} Cyclopropyl isocyanate+Thiophen-3-ylmethylamine→1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Synthesis

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea serves as a crucial building block for synthesizing more complex molecules. Its unique structural features allow for the development of novel compounds with enhanced properties. The synthesis typically involves the reaction of cyclopropyl isocyanate with thiophen-3-ylmethylamine under controlled conditions, which can be optimized for yield and purity using techniques like continuous flow chemistry.

Antimicrobial Properties

Research has indicated that 1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea possesses potential antimicrobial properties. Studies have shown that urea derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This suggests its possible application in treating infectious diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that similar urea derivatives could inhibit cell proliferation in cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics such as etoposide. This positions 1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea as a candidate for further development in cancer therapy.

Industrial Applications

In addition to its biological applications, this compound is explored in industrial settings for developing advanced materials like organic semiconductors and corrosion inhibitors. Its unique chemical structure enhances the performance characteristics of these materials, making it valuable in various technological applications.

Comparative Analysis and Case Studies

A comparison table summarizing the biological activities of related compounds is provided below:

Compound NameActivity TypeIC50 (µM)
1-Cyclopropyl-3-(thiophen-3-ylmethyl)ureaAnticancer16.23
EtoposideAnticancer17.94
Similar Urea DerivativeAntimicrobial<10 (varied by strain)

Case Study: Antitumor Activity

A detailed investigation into the antitumor activity of related pyrrole-containing urea derivatives demonstrated effective inhibition of cell proliferation in U937 cells, establishing a significant benchmark for future research on 1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various urea derivatives, revealing that those containing thiophene rings exhibited enhanced antibacterial activity compared to traditional agents like thiourea .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and urea moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Deficient vs. In contrast, the thiophene group in the target compound may promote π-π interactions in biological systems.
  • Bulk and Solubility : AT9283’s benzimidazole-pyrazole-morpholine substituent increases molecular bulk and solubility, contributing to its kinase inhibitory activity . The thiophen-3-ylmethyl group in the target compound likely offers intermediate hydrophobicity.

Spectroscopic and Analytical Data

Compound IR (cm⁻¹) NMR (δ, ppm) MS Data
Z2171315755 3422, 2936, 1684, 1608, 1521, 1498 Not reported ESI-MS: m/z 340.3 [M+H]⁺
Nitrothiazole Urea Not reported ¹H: 3.85–3.77 (m), 1.14 (d, J=6.4 Hz) HR-MS: m/z 231.18 [M+H]⁺ (calc. 230.04)

Comparison :

  • IR : The carbonyl stretch (1684 cm⁻¹ in Z2171315755 ) is characteristic of urea derivatives. Thiophene-containing analogs may show additional C-S or aromatic C-H stretches.
  • NMR : Cyclopropyl protons typically resonate at δ 0.5–1.5 ppm, while thiophene protons appear at δ 6.5–7.5 ppm.

Biological Activity

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea is characterized by the presence of a cyclopropyl group and a thiophenyl moiety, which contribute to its unique biological activity. The chemical structure can be represented as follows:

C5H8N2S\text{C}_5\text{H}_8\text{N}_2\text{S}

This compound belongs to the class of ureas, known for their diverse pharmacological properties.

The biological activity of 1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The urea functional group allows for the formation of hydrogen bonds, enhancing its binding affinity to target proteins. This interaction can inhibit enzyme activity, leading to various therapeutic effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activity. The thiophene ring enhances membrane permeability, facilitating the compound's entry into microbial cells .

Table 1: Antimicrobial Activity Comparison

Compound NameActivity TypeMIC (µg/mL)Reference
1-Cyclopropyl-3-(thiophen-3-ylmethyl)ureaAntibacterial16
1-Benzyl-3-(2-thienylmethyl)ureaAntiviral20
1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)ureaAntifungal12

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and PC3, with IC50 values indicating effective cytotoxicity at low concentrations .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa1.10
PC31.51

Case Studies

Several studies have investigated the biological activity of urea derivatives similar to 1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea. For instance, a study on a series of thiourea derivatives revealed that modifications in structure significantly influenced their antiproliferative activities against cancer cell lines .

In another case, a compound derived from similar structural motifs demonstrated strong anti-HIV activity, indicating that structural variations can lead to diverse biological effects .

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